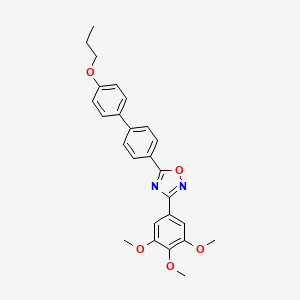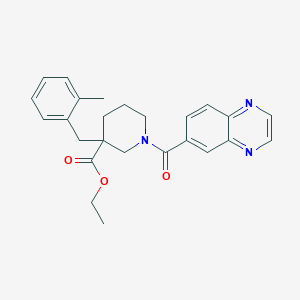![molecular formula C21H17NO2 B5100601 N-dibenzo[b,d]furan-3-yl-3-phenylpropanamide](/img/structure/B5100601.png)
N-dibenzo[b,d]furan-3-yl-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-dibenzo[b,d]furan-3-yl-3-phenylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmaceutical applications. It is a synthetic compound that belongs to the class of amides and is commonly referred to as DBF. DBF has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties.
Mechanism of Action
The mechanism of action of DBF is not fully understood. However, it has been suggested that DBF exerts its biological activities by modulating various signaling pathways. For instance, DBF has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer. DBF has also been found to modulate the MAPK/ERK signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
DBF has been found to exhibit various biochemical and physiological effects. For instance, DBF has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, DBF has been found to scavenge free radicals and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using DBF in lab experiments is its high purity and yield. Additionally, DBF has been found to possess various biological activities, making it a promising candidate for pharmaceutical applications. However, one of the limitations of using DBF in lab experiments is its limited solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for DBF research. One of the future directions is to investigate the potential of DBF as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, future research could focus on improving the solubility of DBF in water to enhance its bioavailability. Furthermore, future research could investigate the mechanism of action of DBF in more detail to better understand its biological activities. Finally, future research could investigate the potential of DBF as a lead compound for the development of novel pharmaceutical agents.
Conclusion
In conclusion, DBF is a synthetic compound that has gained significant attention in scientific research due to its potential pharmaceutical applications. DBF has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. The synthesis of DBF can be achieved using various methods, and the yield is generally high. DBF has several advantages and limitations for lab experiments, and there are several future directions for DBF research. Overall, DBF is a promising candidate for pharmaceutical applications, and further research is needed to fully understand its potential.
Synthesis Methods
DBF can be synthesized using various methods, including the Pd-catalyzed cross-coupling reaction between dibenzo[b,d]furan-3-ylboronic acid and 3-bromo-3-phenylpropanamide. Another method involves the reaction of dibenzo[b,d]furan-3-carboxylic acid with 3-aminophenylpropanoic acid in the presence of a coupling reagent. The yield of DBF using these methods is generally high, and the purity can be improved using column chromatography.
Scientific Research Applications
DBF has been found to possess various biological activities, making it a promising candidate for pharmaceutical applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. DBF has also been found to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, DBF has been found to possess anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
properties
IUPAC Name |
N-dibenzofuran-3-yl-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c23-21(13-10-15-6-2-1-3-7-15)22-16-11-12-18-17-8-4-5-9-19(17)24-20(18)14-16/h1-9,11-12,14H,10,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOPFDADDBFVLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-acetyl-N~1~-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)glycinamide](/img/structure/B5100545.png)
![2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-isopropyl-1-methylbenzene](/img/structure/B5100549.png)
![1-(2-fluorobenzyl)-6-oxo-N-[2-(3-pyridinyloxy)ethyl]-3-piperidinecarboxamide](/img/structure/B5100566.png)
![N-benzyl-2-[(4-iodobenzoyl)amino]benzamide](/img/structure/B5100574.png)
![benzyl [(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5100576.png)
![2-(4-{3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanoyl}-1-piperazinyl)-1,3-benzothiazole](/img/structure/B5100586.png)

![N-(2,5-dimethoxyphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5100595.png)
![2-{[4-allyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5100613.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-5-(1-naphthyl)-1,2,4-triazin-3-amine](/img/structure/B5100618.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B5100626.png)
![N-[3-(hydrazinocarbonyl)phenyl]-2-methylbenzenesulfonamide](/img/structure/B5100630.png)
![2-(4-chlorophenoxy)-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5100631.png)